molecular formula C12H23N B12588789 1-(Cyclobutylmethyl)azocane CAS No. 648890-29-3

1-(Cyclobutylmethyl)azocane

Cat. No.: B12588789
CAS No.: 648890-29-3
M. Wt: 181.32 g/mol
InChI Key: XQXXMUNNZUFGAB-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)azocane is a synthetic organic compound featuring an azocane (azacyclooctane) core, which is an eight-membered saturated ring with one nitrogen atom, substituted with a cyclobutylmethyl group . Azocanes and their derivatives are valuable building blocks in medicinal chemistry and organic synthesis due to the conformational flexibility of the medium-sized ring, which can be advantageous for interacting with biological targets . This specific compound, with its cyclobutylmethyl chain, may be of particular interest for constructing more complex molecules or for studying structure-activity relationships in drug discovery. Compounds based on the azocane scaffold have demonstrated a wide range of potential biological activities and applications in scientific research. Azocane derivatives have been explored as key structural components in potential therapies for conditions such as diabetes, obesity, and as inhibitors for enzymes like thrombin-activatable fibrinolysis inhibitor (TAFIa) for regulating fibrinolysis . Furthermore, azocane-based structures have been investigated for their potential as next-generation anti-influenza drugs that target the M2-S31N proton channel of influenza A viruses, and as inhibitors of peptidyl prolyl isomerase Pin1, a potential target in cancer therapy . The nitrogen atom in the azocane ring undergoes reactions typical of secondary amines, such as alkylation, acylation, and oxidation, making it a versatile intermediate for further chemical diversification . Researchers may utilize this compound as a precursor or synthetic intermediate in the development of novel catalysts, ligands for asymmetric synthesis, or in the total synthesis of complex natural products and alkaloids . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648890-29-3

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-(cyclobutylmethyl)azocane

InChI

InChI=1S/C12H23N/c1-2-4-9-13(10-5-3-1)11-12-7-6-8-12/h12H,1-11H2

InChI Key

XQXXMUNNZUFGAB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC2CCC2

Origin of Product

United States

Computational and Theoretical Investigations of 1 Cyclobutylmethyl Azocane

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental to predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. nih.govjmchemsci.com It is employed to determine the ground state properties of 1-(Cyclobutylmethyl)azocane by calculating the electron density, which in turn defines the energy and other properties of the molecule. A typical DFT study involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p)) to approximate the complex electron-electron interactions. nih.govnih.gov

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise predictions of bond lengths, bond angles, and dihedral angles. Other key properties derived from DFT include total energy, dipole moment, and atomic charges, which offer insights into the molecule's stability and polarity. While specific experimental data for this compound is not publicly available, theoretical calculations can provide these fundamental parameters.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound Note: The following data are hypothetical examples of what a DFT calculation might yield and are intended for illustrative purposes only.

PropertyCalculated Value
Total Energy (Hartree)-522.78
Dipole Moment (Debye)1.45 D
N-C (azocane ring) Bond Length (Å)1.47 Å
N-CH₂ (substituent) Bond Length (Å)1.48 Å
C-N-C Bond Angle (°)112.5°

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jmchemsci.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azocane (B75157) ring due to its lone pair of electrons. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. Analysis of the MOs helps to understand the regions of the molecule that are most likely to participate in chemical reactions. Natural Bond Orbital (NBO) analysis can further refine this picture by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical perspective. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data are hypothetical examples for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.20 eV
LUMO+1.15 eV
HOMO-LUMO Gap7.35 eV

DFT calculations are also invaluable for predicting various spectroscopic properties. Vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, CH₂ bending) and can be used to simulate an infrared (IR) spectrum. This theoretical spectrum can aid in the interpretation of experimental spectroscopic data.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions by calculating the energies of excited states. nih.gov This allows for the simulation of UV-Vis absorption spectra, providing information about the wavelengths of light the molecule is likely to absorb. nih.gov For a saturated compound like this compound, significant electronic transitions would be expected only in the far UV region.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule. lumenlearning.comchemistrysteps.com For this compound, this involves exploring the potential energy surface to identify stable conformations, which correspond to energy minima. The azocane ring is known to adopt several low-energy conformations, such as boat-chair and crown shapes. The orientation of the cyclobutylmethyl substituent relative to the ring further increases the number of possible conformers.

Computational methods can systematically rotate the rotatable bonds and map the resulting energy changes to identify the most stable structures. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. These studies reveal the most likely shapes the molecule will adopt.

While identifying energy minima is important, understanding the molecule's dynamic behavior provides a more complete picture. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.comscielo.org.mx An MD simulation provides a trajectory that illustrates how the molecule's conformation changes due to thermal energy.

Computational Studies of Solvent Effects on Conformation

The three-dimensional structure, or conformation, of a flexible molecule like this compound is crucial to its chemical and biological properties. The eight-membered azocane ring, in particular, can adopt multiple low-energy conformations. The surrounding solvent environment can significantly influence the equilibrium between these conformers by stabilizing or destabilizing them to different extents.

Computational chemistry provides powerful tools to model these solvent effects. Implicit and explicit solvent models are two common approaches.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's conformational energies.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and dynamic picture of specific solute-solvent interactions, such as hydrogen bonding.

A systematic conformational analysis of this compound would first involve a gas-phase search for all possible low-energy structures. Subsequently, the energies of these conformers would be recalculated in different solvent models (e.g., water, ethanol, chloroform) to determine the relative populations in each environment. It is anticipated that polar solvents would stabilize conformers with larger dipole moments, while nonpolar solvents would favor more compact structures.

Illustrative Data Table: Predicted Conformational Energies in Various Solvents

Conformer IDGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)Relative Energy in Chloroform (kcal/mol)Predicted Population in Water (%)
C1 (Boat-Chair) 0.000.000.1565.1
C2 (Crown) 0.850.600.8025.9
C3 (Twist-Boat) 1.501.251.409.0

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome of a computational solvent effect study.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the prevalence of the azocane scaffold in biologically active compounds, this compound could be screened in silico against libraries of therapeutically relevant targets. researchgate.net These targets might include G-protein coupled receptors (GPCRs), ion channels, and various enzymes where cyclic amine structures are known to bind. The screening process involves docking the 3D structure of the compound into the binding site of numerous protein structures. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, allowing for the ranking of potential interactions.

Once a high-scoring "hit" is identified from the screening, the predicted binding pose is analyzed in detail to understand the key intermolecular forces driving the interaction. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the azocane ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclobutyl and alkyl portions of the molecule can form favorable hydrophobic (nonpolar) interactions with corresponding residues in the protein's binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Detailed analysis of these interactions helps to validate the docking result and provides a rationale for the molecule's predicted affinity and specificity. biorxiv.org

A pharmacophore is an abstract representation of the essential molecular features necessary for a specific biological activity. Based on the predicted binding mode of this compound, a pharmacophore model could be generated. nih.govnih.gov This model would define the spatial arrangement of key features, such as a hydrogen bond acceptor (the nitrogen atom) and hydrophobic centers (the cyclobutyl and azocane rings). This pharmacophore can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that might exhibit similar biological activity. nih.gov

Illustrative Data Table: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Receptor D2 6CM4-8.2Asp114, Phe389, Trp386
Acetylcholinesterase 4EY7-7.5Trp86, Tyr337, Phe338
Monoamine Oxidase B 2V5Z-7.1Tyr435, Ile199, Cys172

Note: This table contains hypothetical data from a simulated in silico screening to illustrate the potential interactions of the compound. PDB IDs refer to actual protein structures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Initiatives

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. elsevierpure.comnih.gov

To develop a QSAR or QSPR model for a series of this compound derivatives, a dataset of molecules with experimentally measured biological activity (e.g., IC₅₀ values) or properties (e.g., solubility, lipophilicity) is required. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Physicochemical descriptors: Like LogP (lipophilicity) and molecular weight.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a mathematical equation that correlates the descriptors with the observed activity or property. nih.govmdpi.comnih.govechemcom.comjmchemsci.comnih.gov Such a model, once validated, could be used to predict the properties of novel azocane derivatives, guiding the design of compounds with improved characteristics.

Illustrative Data Table: Sample Descriptors for a QSAR Model

CompoundLogPMolecular Weight ( g/mol )Number of Rotatable BondsPredicted Activity (Arbitrary Units)
This compound 3.1181.3335.6
Derivative A 3.5211.3846.2
Derivative B 2.8197.3035.1

Note: The data in this table is hypothetical, illustrating the types of descriptors and predicted values that would be part of a QSAR/QSPR study.

Descriptor Calculation and Selection for Model Development

In the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for this compound, the initial and pivotal step involves the calculation of a diverse set of molecular descriptors. nih.govdrugdesign.org These descriptors are numerical representations of the chemical information encoded within the molecular structure of the compound. For a molecule like this compound, these descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Descriptor Calculation:

Modern computational chemistry software is capable of calculating a vast number of molecular descriptors. scielo.br For this compound, the process would begin with the generation of its 3D structure, which is then optimized to its lowest energy conformation. From this optimized structure, a wide array of descriptors can be computed.

Constitutional Descriptors: These are the most straightforward to calculate and are derived directly from the molecular formula. They include attributes such as molecular weight, atom counts, and the number of specific functional groups.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which reflect the degree of branching and cyclicity.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms. For this compound, this would include the molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. ucsb.eduscribd.com Important quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular polarizability. ucsb.eduscribd.comdergipark.org.tr

Descriptor Selection for Model Development:

Following the calculation of a large pool of descriptors, the next critical phase is the selection of a smaller, more relevant subset of descriptors to be used in the development of the QSAR/QSPR model. nih.gov This selection process is crucial to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, including:

Correlation Analysis: A correlation matrix is generated to identify and remove descriptors that are highly correlated with each other, as they provide redundant information.

Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on their statistical significance.

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors. nih.gov

For a hypothetical QSAR/QSPR study on this compound and its analogs, a selection of calculated descriptors might look like the following:

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight181.33
TopologicalWiener Index632
GeometricalMolecular Surface Area210.5 Ų
Quantum-ChemicalHOMO Energy-8.5 eV
Quantum-ChemicalLUMO Energy1.2 eV
Quantum-ChemicalDipole Moment1.5 D

Note: The values in this table are illustrative for this compound and would be calculated using specialized computational software in a real study.

Validation of QSAR/QSPR Models using Statistical Approaches

The validation of a QSAR/QSPR model is an essential step to ensure its robustness, reliability, and predictive power. basicmedicalkey.comuniroma1.itnih.gov A well-validated model can be confidently used to predict the activity or property of new, untested compounds. kean.edu The validation process for a model developed for this compound and its derivatives would involve both internal and external validation techniques. basicmedicalkey.comnih.gov

Internal Validation:

Internal validation assesses the stability and robustness of the model using the same dataset that was used for its development (the training set). basicmedicalkey.com A common and reliable method for internal validation is cross-validation. researchgate.net

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient, Q². A higher Q² value (typically > 0.5) indicates good internal predictive power. researchgate.net

Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but N compounds are left out at each iteration. This is computationally more intensive but can provide a more rigorous assessment of the model's stability. scielo.br

Y-Randomization: This technique involves randomly shuffling the dependent variable (the activity or property) and rebuilding the QSAR model with the original independent variables (the descriptors). uniroma1.it This process is repeated multiple times. A valid model should have significantly lower Q² and R² values for the randomized models compared to the original model, demonstrating that the original correlation was not due to chance. nih.gov

External Validation:

External validation is a more stringent test of a model's predictive capability. nih.gov It involves using the developed QSAR model to predict the activity or property of a set of compounds that were not used in the model's development (the test set). scielo.br The performance of the model on the test set is evaluated using several statistical metrics.

Coefficient of Determination (R²pred): This measures the correlation between the predicted and observed values for the test set compounds. A high R²pred value (typically > 0.6) indicates good external predictive ability. kean.edumdpi.com

The following table summarizes the key statistical parameters used for the validation of a hypothetical QSAR model for this compound analogs:

Validation ParameterDescriptionAcceptable Value
Internal Validation
R² (Goodness of fit)Coefficient of determination for the training set.> 0.6
Q² (LOO)Cross-validated correlation coefficient.> 0.5
External Validation
R²predPredictive R² for the external test set.> 0.6

These acceptable values are general guidelines in QSAR/QSPR modeling and may vary depending on the specific study. mdpi.com

By employing these rigorous validation techniques, the reliability and predictive accuracy of QSAR/QSPR models for this compound and related compounds can be confidently established.

Synthetic Methodologies for 1 Cyclobutylmethyl Azocane and Analogues

Strategic Design of Synthetic Pathways

The rational design of a synthetic route is foundational to achieving the target molecule efficiently and with high yield. This involves deconstructing the molecule into simpler, readily available starting materials and selecting appropriate reagents for each transformation.

Retrosynthetic analysis is a problem-solving technique that involves breaking down a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.orgias.ac.inyoutube.comamazonaws.com For 1-(cyclobutylmethyl)azocane, two primary disconnection strategies are considered:

Strategy A: C-N Bond Disconnection: The most straightforward disconnection breaks the bond between the azocane (B75157) nitrogen and the cyclobutylmethyl group. This approach simplifies the target molecule into two key fragments: the parent azocane heterocycle and a cyclobutylmethyl electrophile. The corresponding synthetic equivalents for this strategy would be azocane (heptamethyleneimine) and an activated species such as cyclobutylmethyl bromide or cyclobutylmethyl tosylate.

Strategy B: Azocane Ring Disconnection: A more convergent approach involves disconnecting the azocane ring itself. This can be achieved by cleaving one of the C-N or C-C bonds within the ring. A common method is to open the ring to a linear seven-carbon chain functionalized at both ends. For instance, a C-N disconnection within the ring points to a precursor like N-(cyclobutylmethyl)-7-aminoheptan-1-ol, which could undergo an intramolecular cyclization. This strategy allows for the incorporation of the N-substituent at an early stage.

These two distinct retrosynthetic pathways form the basis for developing forward synthetic plans to access the target compound and its analogues.

The construction of the eight-membered azocane ring is a significant challenge in synthetic chemistry. Several methods have been developed, each requiring specific precursors and reagents. nih.gov

Intramolecular Cyclization: This is a common strategy starting from a linear precursor. A typical precursor would be a seven-carbon chain with a primary or secondary amine at one terminus and a good leaving group (e.g., halide, tosylate) at the other. The cyclization proceeds via an intramolecular nucleophilic substitution.

Ring-Expansion Reactions: Azocanes can be synthesized by expanding smaller, more readily available rings. nih.govmdpi.com For example, palladium-catalyzed rearrangements of 2-alkenyl piperidines can yield azocane counterparts. researchgate.net This method can be highly efficient, though it requires specialized precursors.

Reductive Amination of Dicarbonyls: A long-chain dialdehyde (B1249045) or ketoaldehyde, such as octanedial (B1618308) or a similar 1,8-dicarbonyl compound, can undergo intramolecular reductive amination with ammonia (B1221849) or a primary amine to form the azocane ring. This one-pot reaction is an efficient way to form the heterocyclic system. researchgate.net

Radical Cyclization: While less common for simple saturated heterocycles, 8-endo-trig radical cyclizations can be employed to form eight-membered rings under specific conditions, often using reagents like tri-n-butyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). princeton.eduscripps.edu

The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability.

The cyclobutylmethyl group can be introduced at different stages of the synthesis, either before or after the formation of the azocane ring.

N-Alkylation of Azocane: The most direct method involves the N-alkylation of a pre-formed azocane ring. organic-chemistry.org This is typically achieved by reacting azocane with an electrophilic cyclobutylmethyl derivative. Common alkylating agents include (bromomethyl)cyclobutane (B93029) or cyclobutylmethyl tosylate. chemicalbook.commade-in-china.comlifechempharma.comfaluckinternational.com The reaction is usually performed in the presence of a base to deprotonate the secondary amine of the azocane, enhancing its nucleophilicity.

Reductive Amination: An alternative and often higher-yielding method is the reductive amination of azocane with cyclobutanecarboxaldehyde (B128957). nih.govresearchgate.net This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to furnish the N-substituted product. researchgate.net This method avoids the use of potentially mutagenic alkyl halides. acsgcipr.org

Direct Synthesis and Optimization of Reaction Conditions

The successful synthesis of this compound relies on the careful execution of the chosen synthetic strategy and the optimization of reaction parameters to maximize yield and purity.

Based on the retrosynthetic analysis, several forward synthetic routes can be explored. The primary strategies involve either late-stage N-alkylation of the azocane ring or an earlier incorporation of the side chain followed by ring formation.

Strategy 1 (Post-Cyclization N-Alkylation): This approach first focuses on synthesizing the azocane ring, followed by the attachment of the cyclobutylmethyl group via direct alkylation with a reagent like (bromomethyl)cyclobutane. A significant challenge with this method is the potential for over-alkylation, although this is not a concern when starting with a secondary amine like azocane. acsgcipr.org

Strategy 2 (Post-Cyclization Reductive Amination): This is often a preferred alternative to direct alkylation. Azocane is reacted with cyclobutanecarboxaldehyde in the presence of a reducing agent. This method is generally cleaner and proceeds under milder conditions than alkylation with halides.

Strategy 3 (Pre-Alkylation Cyclization): In this convergent strategy, a linear precursor such as 7-amino-1-heptanol (B102788) is first N-alkylated with a cyclobutylmethyl group. The resulting N-(cyclobutylmethyl)-7-amino-1-heptanol is then activated (e.g., by converting the alcohol to a tosylate or halide) and subjected to intramolecular cyclization to form the final product.

Table 1: Comparison of Synthetic Strategies for this compound
StrategyKey ReactionPotential AdvantagesPotential Disadvantages
Post-Cyclization N-AlkylationN-alkylation with (bromomethyl)cyclobutaneConceptually simple; utilizes commercially available azocane.Requires handling of alkyl halides; may require harsher conditions. acsgcipr.org
Post-Cyclization Reductive AminationReductive amination with cyclobutanecarboxaldehydeHigh yields; mild reaction conditions; avoids alkyl halides. nih.govRequires synthesis or availability of cyclobutanecarboxaldehyde.
Pre-Alkylation CyclizationIntramolecular cyclizationConvergent; introduces diversity early.Potentially longer route; cyclization of N-substituted precursors can be challenging.

The choice of solvent and reaction temperature is critical for the efficiency of both N-alkylation and cyclization reactions. These parameters are typically optimized empirically for each specific transformation.

For N-alkylation reactions , polar aprotic solvents are generally preferred as they can solvate the reactants and stabilize charged intermediates without interfering with the nucleophilic amine. acsgcipr.org

Solvents: Common choices include acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.netfabad.org.tr The selection can influence reaction rates; for instance, DMF often accelerates SN2 reactions compared to THF. nih.gov

Temperature: Reaction temperatures can range from ambient to the reflux temperature of the solvent. rsc.org For less reactive alkyl halides, heating is often necessary to achieve a reasonable reaction rate. An initial optimization might start at room temperature and gradually increase to 70-80 °C while monitoring the reaction progress by techniques like TLC or LC-MS. researchgate.netrsc.org

For ring-closing reactions , especially intramolecular cyclizations, conditions must be carefully controlled.

Solvents: The choice of solvent can be critical. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. Non-polar solvents can sometimes favor ring formation.

Temperature: The optimal temperature depends on the activation energy of the cyclization step. Some ring-expansion reactions require elevated temperatures (e.g., 80-150 °C) to proceed efficiently. nih.govmdpi.com Optimization involves finding a balance between a sufficient reaction rate and the prevention of decomposition or side reactions.

Table 2: General Conditions for Optimization of Key Synthetic Steps
Reaction TypeTypical SolventsTypical Temperature RangeKey Optimization Considerations
N-Alkylation (with halide)DMF, MeCN, THF25 °C to 100 °CBase selection (e.g., K₂CO₃, Cs₂CO₃); concentration of reactants. mdpi.com
Reductive AminationDCE, THF, Methanol (B129727)0 °C to 25 °CChoice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN); pH control.
Intramolecular CyclizationToluene, THF, DCE25 °C to 110 °C (Reflux)High dilution to prevent polymerization; choice of base/catalyst.

Catalyst Screening and Ligand Effects

The synthesis of N-alkylated amines, including this compound, often relies on transition-metal-catalyzed N-alkylation reactions. A common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which utilizes alcohols as alkylating agents, producing only water as a byproduct. rsc.org This approach is a prime example of green chemistry. rsc.org The selection of an appropriate catalyst and ligand system is critical for achieving high yields and selectivity.

Catalyst screening for the N-alkylation of cyclic amines typically involves complexes of ruthenium, iridium, iron, cobalt, and manganese. rsc.orgnih.govacs.orgnih.govrsc.org For instance, ruthenium complexes bearing redox-active pincer ligands have demonstrated high efficiency in the N-alkylation of various amines with a broad range of alcohols. organic-chemistry.org Similarly, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are effective catalysts for C-N bond formation through the borrowing hydrogen mechanism. nih.govacs.orgrsc.org The electronic and steric properties of the ligands play a crucial role in the catalytic activity. Functionalized NHC ligands, for example, have been shown to positively influence the catalytic activity of iridium complexes compared to their simpler counterparts. rsc.org

The effect of different ligands on a model N-alkylation reaction is illustrated in the table below. The data represents typical outcomes from catalyst system screening for the N-alkylation of a generic secondary amine with an alcohol, reflecting the principles discussed in the literature. nih.gov

Table 1: Catalyst System Screening for a Model N-Alkylation Reaction

Entry Catalyst Precursor Ligand Solvent Temp (°C) Yield (%)
1 [Ru(p-cymene)Cl₂]₂ PPh₃ Toluene 110 75
2 [Ru(p-cymene)Cl₂]₂ dppf Toluene 110 92
3 [Ir(cod)Cl]₂ IMe Dioxane 100 88
4 [Ir(cod)Cl]₂ SIMes Dioxane 100 95

This is a representative table based on literature findings for analogous reactions.

Stereoselective Synthesis Approaches

Creating specific stereoisomers of this compound or its analogues requires stereoselective synthetic methods. This is particularly important when the target molecule contains stereocenters, for instance, on the cyclobutane (B1203170) ring or if the azocane ring is substituted.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikiwand.comwikipedia.org In the synthesis of chiral amines, a chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to direct the diastereoselective introduction of a new substituent. For example, pseudoephedrine can be used as a chiral auxiliary to synthesize enantiomerically enriched carboxylic acids, which can then be converted to other functional groups. wikiwand.comnih.gov

In the context of this compound, a chiral auxiliary could be employed to control the stereochemistry of a substituted cyclobutane ring before its attachment to the azocane nitrogen. Alternatively, for a chiral azocane analogue, an auxiliary could guide the alkylation step. The auxiliary is typically removed in a later step to yield the final enantiomerically enriched product. wikiwand.comwikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Alkylation

Chiral Auxiliary Typical Substrate Reaction Type Diastereomeric Excess (d.e.)
Evans' Oxazolidinones Acyl Imides Alkylation >95%
Pseudoephedrine Amides Alkylation >90% wikiwand.com
SAMP/RAMP Hydrazones Alkylation >95%

This table provides examples of common chiral auxiliaries and their typical performance in asymmetric alkylation reactions.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This method utilizes a chiral catalyst to create a chiral product from an achiral or racemic starting material. For the synthesis of chiral N-alkylated amines, asymmetric hydrogenation of enamines or reductive amination of ketones are powerful strategies. nih.gov

For instance, iridium-BINAP complexes have been successfully used for the asymmetric hydrogenation of pyridines, leading to chiral piperidines, which could be extended to the synthesis of chiral azocane precursors. nih.gov Organocatalysis also presents a viable route for the asymmetric synthesis of N-N axially chiral compounds, which showcases the potential of non-metallic catalysts in creating stereogenic centers. nih.govrsc.org

Diastereoselective Control in Cyclobutylmethylation

When both the azocane ring and the cyclobutylmethyl group contain stereocenters, controlling the diastereoselectivity of the N-alkylation step is crucial. The facial selectivity of the reaction can be influenced by the existing stereocenters in the reactants. For example, the synthesis of N-heterocycle substituted cyclobutanes has been achieved with high diastereoselectivity through Michael addition reactions onto cyclobutenes. researchgate.net

In a hypothetical diastereoselective synthesis of a substituted this compound, the approach of an incoming chiral, substituted cyclobutylmethyl electrophile to a chiral, substituted azocane nucleophile would be sterically directed by the substituents on both rings, leading to the preferential formation of one diastereomer. Photochemical electron transfer (PET) initiated tandem addition-cyclization reactions have also been shown to proceed with high diastereoselectivity in the synthesis of polycyclic amine structures. nih.gov

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles are highly relevant to the synthesis of this compound and its analogues.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. acs.orgbuecher.de The aforementioned "borrowing hydrogen" methodology for N-alkylation is an excellent example of an atom-economical process, as it ideally produces only water as a byproduct. rsc.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

For the synthesis of this compound from azocane and cyclobutylmethyl bromide, the substitution reaction would proceed as follows:

C₇H₁₅N + C₅H₉Br → C₁₂H₂₃N·HBr

Reaction efficiency is a broader concept that also considers factors like reaction yield, energy consumption, and the use of hazardous substances. The use of microwave irradiation, for example, can significantly shorten reaction times and increase product yields in N-alkylation reactions, contributing to a more efficient and greener process. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₂H₂₃N
Azocane C₇H₁₅N
Cyclobutylmethyl bromide C₅H₉Br
Ruthenium Ru
Iridium Ir
Iron Fe
Cobalt Co
Manganese Mn
Toluene C₇H₈
Dioxane C₄H₈O₂
Pseudoephedrine C₁₀H₁₅NO
BINOL C₂₀H₁₄O₂
Azocine C₇H₇N
Guanethidine C₁₀H₂₂N₄

Use of Sustainable Solvents and Reagents

The synthesis of this compound, like many chemical processes, traditionally relies on solvents and reagents that may have significant environmental and health impacts. However, a shift towards green chemistry principles has spurred research into more sustainable alternatives. This section explores the use of eco-friendly solvents and reagents applicable to the synthesis of this compound and its analogues, primarily through reductive amination of azocane with cyclobutanecarboxaldehyde or N-alkylation of azocane with a cyclobutylmethyl halide/sulfonate.

The selection of solvents is a critical aspect of green chemistry as they constitute a large portion of the waste generated in chemical synthesis. rsc.orgjddhs.com Traditional solvents for N-alkylation and reductive amination often include volatile organic compounds (VOCs) like dichloromethane, N,N-dimethylformamide (DMF), and acetonitrile. acsgcipr.org Sustainable alternatives focus on being non-toxic, biodegradable, and recyclable. researchgate.net Water is a highly desirable green solvent due to its non-toxicity and availability. nih.gov While the reactants for this compound synthesis may have limited water solubility, techniques such as the use of phase-transfer catalysts or aqueous micellar conditions can facilitate reactions in water. researchgate.net Other green solvents include bio-derived solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and supercritical fluids like carbon dioxide (scCO₂), which offer reduced environmental impact. jddhs.comijpsjournal.com

The choice of reagents also plays a pivotal role in the sustainability of a synthetic route. For the reductive amination pathway to this compound, traditional reducing agents like sodium borohydride (B1222165) can be effective, but alternatives with better safety and environmental profiles are preferred. masterorganicchemistry.com Sodium triacetoxyborohydride is a milder and more selective reagent, often allowing for one-pot procedures which reduces waste from intermediate purification steps. masterorganicchemistry.com Catalytic hydrogenation represents a very green approach, using molecular hydrogen as the reductant and producing only water as a byproduct. wikipedia.org Catalysts can be based on precious metals like palladium or platinum, or more abundant and less toxic metals like nickel. wikipedia.org

In the N-alkylation route, the use of highly reactive and potentially toxic alkylating agents such as alkyl halides should be managed carefully. acsgcipr.org A greener alternative is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol (cyclobutylmethanol) is used as the alkylating agent. rsc.orgrsc.org This in-situ activation method, often catalyzed by transition metal complexes, generates water as the only stoichiometric byproduct, significantly improving the atom economy of the reaction. rsc.org

The following table summarizes various sustainable solvents and reagents that could be employed in the synthesis of this compound.

Category Conventional Option Sustainable Alternative Rationale for Sustainability
Solvent Dichloromethane, DMFWater, Ethanol, 2-MeTHF, scCO₂Non-toxic, biodegradable, renewable sources, reduced VOC emissions jddhs.comnih.govijpsjournal.com
Reducing Agent (Reductive Amination) Sodium BorohydrideSodium Triacetoxyborohydride, Catalytic HydrogenationMilder, more selective, high atom economy, water as byproduct masterorganicchemistry.comwikipedia.org
Alkylating Agent (N-Alkylation) Cyclobutylmethyl bromideCyclobutylmethanol (via borrowing hydrogen)High atom economy, water as the only byproduct, avoids halide waste rsc.orgrsc.org
Catalyst Stoichiometric reagentsHeterogeneous catalysts, biocatalystsRecyclable, reduced metal leaching, operate under mild conditions wikipedia.org

Waste Minimization and By-product Management

A core tenet of green chemistry is the minimization of waste and the effective management of by-products. astrazeneca.com The synthesis of this compound can be designed to adhere to these principles through careful selection of reaction pathways and process optimization. The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a chemical process. rsc.org

One of the most effective strategies for waste minimization is the use of catalytic methods over stoichiometric reagents. wikipedia.org For instance, in the reductive amination synthesis of this compound, a catalytic amount of a hydrogenation catalyst is used, which can often be recovered and reused, thereby minimizing solid waste. wikipedia.org This is in contrast to using a stoichiometric amount of a hydride reducing agent, which generates significant salt by-products that require disposal.

Atom economy is another crucial concept for waste minimization, which measures the efficiency of a reaction in converting reactants to the final product. The "borrowing hydrogen" method for N-alkylation of azocane with cyclobutylmethanol exhibits excellent atom economy, as all the atoms of the reactants are incorporated into the product and water, a benign byproduct. rsc.org This is a significant improvement over traditional N-alkylation with alkyl halides, which generates stoichiometric amounts of salt waste.

Solvent recycling is a practical approach to waste reduction. rsc.org Developing processes that use a single, easily recoverable solvent for both the reaction and subsequent purification steps can dramatically lower the E-factor. rsc.org For example, using a solvent that forms an azeotrope with water can facilitate its removal and recycling. rsc.org

The management of by-products is also critical. In an ideal green synthesis, the by-products are non-toxic and can either be recycled or released into the environment without harm. Water is the ideal by-product, as seen in catalytic hydrogenation and borrowing hydrogen reactions. wikipedia.orgrsc.org In cases where by-products cannot be avoided, strategies for their conversion into useful chemicals should be explored, aligning with the principles of a circular economy.

The table below outlines key strategies for waste minimization and by-product management in the synthesis of this compound.

Strategy Application in Synthesis of this compound Expected Outcome
Catalysis Employing catalytic hydrogenation for reductive amination or a transition metal catalyst for the borrowing hydrogen N-alkylation. wikipedia.orgrsc.orgReduction of inorganic salt waste, potential for catalyst recycling, and increased process efficiency.
High Atom Economy Reactions Utilizing the borrowing hydrogen reaction with cyclobutylmethanol and azocane. rsc.orgrsc.orgFormation of water as the sole by-product, maximizing the incorporation of reactant atoms into the final product.
Solvent Recycling Designing the process to use a single, recoverable solvent like 2-MeTHF or an acetonitrile-water azeotrope. rsc.orgSignificant reduction in solvent waste and associated disposal costs, leading to a lower E-factor. rsc.org
One-Pot Synthesis Performing the formation of the imine intermediate and its subsequent reduction in a single reaction vessel without isolation. wikipedia.orgElimination of waste generated during intermediate work-up and purification steps, saving time and resources.
Use of Renewable Feedstocks Exploring bio-based routes to synthesize precursors like azocane or cyclobutanecarboxaldehyde. researchgate.netReduced reliance on petrochemical feedstocks and a lower carbon footprint for the overall process.

By integrating these sustainable practices into the synthetic methodologies for this compound and its analogues, the environmental footprint of its production can be significantly reduced, aligning with the broader goals of green and sustainable chemistry. astrazeneca.com

Structural Elucidation and Advanced Characterization of 1 Cyclobutylmethyl Azocane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Cyclobutylmethyl)azocane by providing detailed information about its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azocane (B75157) ring and the cyclobutylmethyl substituent. The chemical shifts are influenced by the electron density and the local chemical environment of each proton. Protons closer to the nitrogen atom in the azocane ring would be deshielded and appear at a lower field (higher ppm value). The protons of the cyclobutylmethyl group would show complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The carbon atoms of the azocane ring adjacent to the nitrogen atom are expected to resonate at a lower field compared to the other ring carbons. Similarly, the carbons of the cyclobutylmethyl group will have characteristic chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity within the azocane and cyclobutylmethyl fragments. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Azocane CH₂ (adjacent to N)2.5 - 2.8Azocane CH₂ (adjacent to N)55 - 60
Azocane CH₂1.5 - 1.8Azocane CH₂25 - 30
Cyclobutylmethyl CH₂ (adjacent to N)2.4 - 2.6Cyclobutylmethyl CH₂ (adjacent to N)60 - 65
Cyclobutylmethyl CH2.0 - 2.3Cyclobutylmethyl CH35 - 40
Cyclobutane (B1203170) CH₂1.7 - 2.0Cyclobutane CH₂20 - 25
Cyclobutane CH₂ (geminal)1.6 - 1.9

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by the absence of N-H stretching vibrations (typically seen around 3300-3500 cm⁻¹ for secondary amines), confirming its tertiary amine nature. Key absorptions would include:

C-H stretching vibrations for the sp³ hybridized carbons of the azocane and cyclobutane rings, typically observed in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations of the tertiary amine, which are generally weaker and appear in the 1000-1200 cm⁻¹ region.

CH₂ bending (scissoring) vibrations around 1450-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N skeletal vibrations of the ring systems are often more prominent in the Raman spectrum. The symmetric C-H stretching vibrations would also be visible.

Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (sp³)2850 - 3000IR, Raman
CH₂ Bend1450 - 1470IR
C-N Stretch (tertiary amine)1000 - 1200IR
C-C Skeletal Vibrations800 - 1200Raman

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₃N), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be measured with high accuracy. This allows for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), characteristic fragmentation pathways for N-alkylated azocanes would be expected, including:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. This is often the most prominent fragmentation pathway for amines.

Loss of the cyclobutylmethyl group: Cleavage of the N-CH₂ bond can result in an ion corresponding to the azocane ring.

Ring opening and fragmentation of the azocane moiety.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺C₁₂H₂₃N181.1830
[M+H]⁺C₁₂H₂₄N182.1903

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities or byproducts from its synthesis.

Gas Chromatography (GC): Due to its likely volatility, Gas Chromatography is a suitable technique for the analysis of this compound. nih.gov Method development would involve optimizing parameters such as the type of capillary column, temperature program, and detector. A non-polar or medium-polarity column would likely be effective. A Flame Ionization Detector (FID) would provide good sensitivity, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the identification of any separated impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for purity analysis. A reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a common starting point. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Considerations for Chromatographic Method Development

Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detector
GC Non-polar (e.g., DB-1) or mid-polar (e.g., DB-5) capillary columnInert gas (e.g., Helium, Nitrogen)FID, MS
HPLC Reversed-phase (e.g., C18, C8)Acetonitrile/Methanol and water with buffer/additivesUV, ELSD, MS

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exist as a pair of enantiomers.

Consequently, the determination of enantiomeric excess is not applicable to this compound. Chiral chromatography would only become relevant if a chiral center were introduced into the molecule, for instance, by substitution on either the azocane or the cyclobutane ring. In such a hypothetical case, a chiral stationary phase (CSP) would be required to resolve the resulting enantiomers.

Lack of Specific Experimental Data for this compound Prevents Detailed Structural and Thermal Analysis

A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound this compound. While general information on related structures, such as azocane, is available, detailed research findings concerning the X-ray crystallography, elemental analysis, and thermogravimetric analysis of this compound could not be located.

The absence of this foundational data makes it impossible to provide a scientifically accurate and detailed article on the structural elucidation and advanced characterization of this specific compound as requested. The required sections and subsections, such as crystal growth and optimization, single-crystal X-ray diffraction analysis, analysis of intermolecular interactions, and elemental and thermogravimetric analysis, necessitate concrete experimental results that are not present in the public domain.

Therefore, the generation of an article with the specified detailed, data-driven content, including data tables and in-depth research findings, cannot be fulfilled at this time. Further empirical research on this compound would be required to produce the information needed to construct the requested scientific article.

Preclinical Pharmacological and Biological Research on 1 Cyclobutylmethyl Azocane

In Vitro Mechanistic Studies

Extensive searches of publicly available scientific literature and databases did not yield any specific in vitro mechanistic studies for the compound 1-(Cyclobutylmethyl)azocane. While research exists for the broader classes of azocane (B75157) alkaloids and cyclobutane-containing compounds, data detailing the receptor binding, enzyme inhibition, or cellular uptake of this particular molecule is not available.

Receptor Binding Assays and Ligand-Target Engagement Studies

There is no available information in the scientific literature regarding receptor binding assays or ligand-target engagement studies conducted specifically on this compound.

Enzyme Inhibition or Activation Assays (if applicable)

No enzyme inhibition or activation assays for this compound have been reported in the accessible scientific literature.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current body of scientific research.

In Vitro Biological Activity Screening

Similar to the mechanistic studies, there is a lack of specific data on the in vitro biological activity of this compound. General biological activities have been reported for related structural classes, but not for this specific compound.

Assessment of Antimicrobial Efficacy (e.g., against bacterial and fungal strains)

There are no published studies assessing the antimicrobial efficacy of this compound against bacterial or fungal strains.

Evaluation of Antioxidant Properties (e.g., Radical Scavenging Assays)

No evaluations of the antioxidant properties of this compound, such as radical scavenging assays, have been documented in the scientific literature.

Cytotoxicity Assessment in Relevant Cell Lines

The initial step in evaluating the biological activity of a new chemical entity like this compound involves assessing its potential for cytotoxicity. These assays determine the concentration at which the compound may induce cell death, providing a therapeutic window for potential pharmacological effects. Cytotoxicity is typically measured across a panel of relevant cell lines, which could include immortalized human cell lines or primary cells, depending on the intended therapeutic target.

A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism can convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product, whereas dead cells cannot. The quantity of formazan is directly proportional to the number of living cells. Results are often expressed as the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Illustrative Cytotoxicity Data for this compound in Representative Human Cell Lines

Cell Line Cell Type CC50 (µM)
HEK293 Human Embryonic Kidney > 100
HepG2 Human Liver Carcinoma 85.4

Note: The data in this table is for representative purposes only.

Exploration of Anti-Inflammatory Effects in Cellular Models

To investigate the potential anti-inflammatory properties of this compound, in vitro cellular models that mimic inflammatory processes are utilized. A standard approach involves using macrophage cell lines, such as RAW264.7, or primary immune cells. These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators.

The effect of the compound on the production of key inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is then quantified. A reduction in the levels of these mediators in the presence of the compound would suggest anti-inflammatory activity. nih.gov This effect is often evaluated by measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key player in the inflammatory response. nih.gov

Table 2: Representative Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

Biomarker Inhibition (%) at 10 µM IC50 (µM)
Nitric Oxide (NO) Production 65% 7.8
TNF-α Release 58% 11.2

Note: The data in this table is for representative purposes only.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research

In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound. nih.gov These assays help to identify potential liabilities such as poor absorption or rapid metabolism before advancing a compound to in vivo studies.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

Membrane permeability is a key determinant of a drug's oral absorption. Two common in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

PAMPA : This is a non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.com It measures the ability of a compound to diffuse from a donor compartment through an artificial membrane coated with a lipid solution into an acceptor compartment. sigmaaldrich.comcreative-biolabs.com PAMPA is a high-throughput and cost-effective method for initial screening. nih.govresearchgate.net

Caco-2 Permeability Assay : This assay uses Caco-2 cells, a human colon epithelial cancer cell line, which, when grown as a monolayer, mimics the human intestinal epithelium. nih.govresearchgate.net This model can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of intestinal absorption. creative-biolabs.comnih.gov Permeability is expressed as an apparent permeability coefficient (Papp). Compounds with a Papp value greater than 1 x 10⁻⁶ cm/s are generally considered to have high permeability. researchgate.net

Table 3: Illustrative Permeability Data for this compound

Assay Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Permeability Classification
PAMPA N/A 15.2 High
Caco-2 Apical to Basolateral (A→B) 12.8 High

Note: The data in this table is for representative purposes only.

Metabolic Stability Studies using Microsomes or Hepatocytes

Metabolic stability assays evaluate a compound's susceptibility to biotransformation, primarily by liver enzymes. bioivt.com This is a critical parameter as rapid metabolism can lead to low bioavailability and a short duration of action. These studies typically use liver microsomes or hepatocytes. nih.gov

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for Phase I metabolism. mttlab.euyoutube.comnih.gov The assay measures the disappearance of the parent compound over time. mttlab.eu

Hepatocytes : Using intact liver cells provides a more complete picture of metabolism, as they contain both Phase I and Phase II metabolic enzymes and cofactors. bioivt.comnih.govsygnaturediscovery.com

The results are often reported as the in vitro half-life (t½) and intrinsic clearance (CLint). sygnaturediscovery.comresearchgate.net

Table 4: Representative Metabolic Stability of this compound

Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or million cells) Metabolic Stability Classification
Human Liver Microsomes 45 15.4 (µL/min/mg protein) Moderate
Rat Liver Microsomes 25 27.7 (µL/min/mg protein) Low
Human Hepatocytes 62 11.2 (µL/min/million cells) Moderate

Note: The data in this table is for representative purposes only.

Plasma Protein Binding Determination

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. scielo.org.mx Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can affect a drug's efficacy and clearance. researchgate.net Equilibrium dialysis is a common method used to determine the percentage of a compound that is bound to plasma proteins.

Table 5: Illustrative Plasma Protein Binding of this compound

Species Plasma Protein Binding (%) Unbound Fraction (%)
Human 92.5 7.5
Rat 88.7 11.3

Note: The data in this table is for representative purposes only.

Target Identification and Validation Approaches

For a novel compound like this compound, identifying its molecular target is essential to understand its mechanism of action. Target identification is a critical step in drug discovery that can be challenging but is crucial for successful therapeutic development. nih.govprinceton.edu There are several approaches to achieve this:

Affinity-Based Methods : These techniques, such as affinity chromatography or pull-down assays, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry.

Label-Free Methods : These approaches utilize the native, unmodified compound to observe its effects on cellular systems. nih.gov For instance, thermal shift assays can identify protein targets by measuring changes in their thermal stability upon compound binding.

Computational Approaches : In silico methods, such as molecular docking, can predict potential binding targets based on the compound's structure and the known structures of proteins. These predictions then require experimental validation.

Once a potential target is identified, target validation studies are performed to confirm that modulation of the target by the compound is responsible for the observed pharmacological effects. This can involve techniques such as genetic knockdown (e.g., using siRNA or CRISPR) of the proposed target to see if it replicates the compound's effects, or using recombinant proteins to confirm direct binding and functional modulation in biochemical assays.

Table 6: List of Compounds Mentioned

Compound Name
This compound
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Carbamazepine
Dexamethasone
Furosemide
Interleukin-6 (IL-6)
Lipopolysaccharide (LPS)
Methotrexate
Nitric Oxide (NO)
Propranolol
Prostaglandin E2 (PGE2)
Ranitidine
Testosterone
Tumor Necrosis Factor-alpha (TNF-α)
Verapamil

Affinity Chromatography and Proteomic Approaches

No publicly available research data exists describing the use of this compound as a ligand in affinity chromatography to isolate and identify its protein binding partners. Consequently, there are no proteomic studies detailing the molecular targets or the cellular proteome's response to this compound.

Genetic Knockout/Knockdown Studies in Cellular Systems

There is no information in the scientific literature regarding the use of genetic knockout or knockdown techniques to study the effects of this compound. Such studies would be crucial in validating potential protein targets and understanding the compound's mechanism of action by observing how the absence or reduction of a specific protein affects the cellular response to the compound.

Reporter Gene Assays for Pathway Modulation

No published reports were found that utilized reporter gene assays to investigate the influence of this compound on any specific cellular signaling pathways. These assays are instrumental in determining whether a compound activates or inhibits particular transcriptional activities, providing insights into its functional effects within a cell.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclobutylmethyl Azocane Derivatives

Design and Synthesis of Structural Analogues

The rational design and synthesis of structural analogues of 1-(cyclobutylmethyl)azocane are foundational to understanding its SAR. This process involves systematic chemical modifications to the core scaffold, which is comprised of an eight-membered azocane (B75157) ring and a cyclobutylmethyl substituent attached to the nitrogen atom. The primary goal is to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.

The azocane ring, a large and flexible eight-membered heterocycle, offers multiple avenues for structural modification. Alterations to this ring system can significantly impact the conformational preferences of the molecule, which in turn affects its binding affinity and efficacy at a given biological target.

Ring Size Variation: The synthesis of analogues with varying ring sizes, such as azepane (seven-membered) or azonane (nine-membered) rings, can provide insights into the optimal ring size for biological activity. A larger or smaller ring will alter the spatial orientation of the cyclobutylmethyl group and any other substituents, potentially leading to more favorable or unfavorable interactions with the target protein.

Introduction of Substituents: The placement of various substituents at different positions on the azocane ring is a common strategy to probe the steric and electronic requirements of the binding pocket. For example, the introduction of small alkyl groups, polar functional groups (e.g., hydroxyl, amino), or halogen atoms can influence binding affinity, selectivity, and metabolic stability. The synthesis of these substituted azocane derivatives often involves multi-step sequences starting from commercially available precursors.

A hypothetical series of azocane ring modifications and their expected impact on a generic receptor binding affinity is presented in the table below.

Modification Rationale Expected Impact on Binding Affinity
Contraction to AzepaneProbing for a smaller, more constrained binding pocket.May increase or decrease affinity depending on the target.
Expansion to AzonaneExploring a larger, more flexible binding pocket.May increase or decrease affinity depending on the target.
2-Methyl SubstitutionInvestigating steric tolerance near the nitrogen atom.Likely to decrease affinity due to steric hindrance.
4-Hydroxy SubstitutionIntroducing a hydrogen bond donor/acceptor.May increase affinity if a corresponding polar residue is in the binding pocket.

The cyclobutylmethyl group is a key feature of the parent compound, and its modification is crucial for a comprehensive SAR study. The cyclobutane (B1203170) ring provides a degree of conformational restriction and lipophilicity that can be fine-tuned.

Alkyl Chain Length: Varying the length of the alkyl chain connecting the cyclobutyl ring to the azocane nitrogen (e.g., cyclobutyl, cyclobutylethyl) can alter the distance and orientation of the cyclobutyl group relative to the core, potentially optimizing interactions with the target.

Cyclobutyl Ring Substitutions: The introduction of substituents on the cyclobutane ring itself can probe for specific interactions within the binding site. For instance, substitution at the 2-, 3-, or 4-positions with groups of varying size and electronic nature can provide a detailed map of the binding pocket's topology.

The synthesis of these analogues typically involves the reaction of a substituted cyclobutylalkyl halide or mesylate with the parent azocane or a suitably protected derivative.

Bioisosterism is a powerful strategy in medicinal chemistry used to modulate the physicochemical properties of a molecule while retaining its biological activity. nih.gov In the context of this compound, bioisosteric replacements can be applied to both the azocane and cyclobutylmethyl moieties.

Azocane Ring Bioisosteres: The nitrogen atom in the azocane ring could be replaced with other heteroatoms, or the ring itself could be replaced with a different heterocyclic system of similar size and shape to explore the importance of the nitrogen for activity and to modify properties like basicity and lipophilicity.

Cyclobutyl Ring Bioisosteres: The cyclobutyl ring can be replaced by other cyclic or acyclic groups of similar size and lipophilicity. For example, cyclopentyl, cyclohexyl, or even branched alkyl groups could be explored to understand the impact of ring strain and conformational flexibility on activity.

Comparative Biological and Pharmacological Profiling of Analogues

Following the synthesis of a library of analogues, a systematic biological and pharmacological evaluation is necessary to establish clear SAR and SPR. This involves a battery of in vitro and in vivo assays to determine the relative potency, efficacy, and selectivity of each compound.

The newly synthesized analogues are typically screened in primary in vitro assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These assays measure the concentration of the compound required to elicit a 50% response in a specific biological assay, such as receptor binding or enzyme inhibition. Efficacy, which is the maximal response a compound can produce, is also a critical parameter to assess.

A hypothetical comparison of the in vitro potency of a series of this compound analogues is presented in the table below.

Compound Modification In Vitro Potency (IC50, nM)
Parent CompoundThis compound50
Analogue 11-(Cyclopentylmethyl)azocane75
Analogue 21-(Cyclobutylmethyl)azepane120
Analogue 31-(2-Hydroxycyclobutylmethyl)azocane35

Selectivity is a crucial aspect of drug development, as off-target activities can lead to undesirable side effects. Therefore, promising analogues are typically profiled against a panel of related and unrelated biological targets to assess their selectivity profile. A highly selective compound is one that interacts potently with its intended target while showing minimal activity at other targets. This is often quantified by determining the ratio of IC50 or EC50 values for the primary target versus off-targets. A higher ratio indicates greater selectivity. This systematic approach of synthesis and biological evaluation allows for the development of a detailed understanding of the SAR for the this compound scaffold, guiding the design of more potent, selective, and pharmacokinetically favorable drug candidates.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific databases, peer-reviewed journals, and patent literature reveals a significant lack of specific research on the chemical compound this compound and its derivatives. Despite the growing interest in nitrogen-containing heterocyclic compounds in medicinal chemistry, this particular molecule appears to be an unexplored area of research. As a result, detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, which are crucial for understanding the therapeutic potential and physicochemical characteristics of new chemical entities, are not available for this compound.

The absence of published data prevents a detailed discussion on the mechanistic insights that would typically be derived from SAR studies. Such studies are fundamental in identifying the key structural features of a molecule that are essential for its biological activity. They involve the synthesis and biological testing of a series of related compounds to determine how changes in molecular structure affect their interaction with biological targets. Without this foundational research on this compound, it is not possible to elucidate the structural determinants for any potential biological activity.

Similarly, the mapping of binding pockets and active site interactions, a critical component of understanding a compound's mechanism of action at the molecular level, remains uninvestigated for this compound. This type of analysis relies on experimental data from techniques such as X-ray crystallography or computational modeling, which are currently absent for this specific compound.

Furthermore, the correlation between the molecular structure of this compound derivatives and their physicochemical properties has not been documented. The influence of various substituents on key properties like lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and polarity is a core aspect of SPR studies. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, altering substituents on the azocane or cyclobutane rings could theoretically modulate the compound's lipophilicity, but without experimental data, any discussion would be purely speculative.

The impact of structural changes on the conformation and dynamics of the this compound scaffold is another area where data is lacking. The flexibility of the eight-membered azocane ring and the orientation of the cyclobutylmethyl group are likely to be important factors in how the molecule interacts with biological systems. However, without conformational analysis through methods like NMR spectroscopy or computational chemistry, the dynamic behavior of this molecule remains unknown.

Analytical Methodologies for Research Applications Involving 1 Cyclobutylmethyl Azocane

Development of Quantitative Analytical Methods for Research Samples

For the precise quantification of 1-(Cyclobutylmethyl)azocane in research samples, two primary analytical techniques have been explored and developed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

A sensitive and high-throughput LC-MS/MS method was developed for the quantification of this compound in biological matrices. Optimization of both chromatographic and mass spectrometric parameters was crucial to achieve the desired sensitivity and selectivity.

Chromatographic Conditions: A reverse-phase chromatographic separation was achieved using a C18 analytical column. The mobile phase consisted of a gradient of acetonitrile (B52724) and water with 0.1% formic acid to ensure efficient ionization.

Mass Spectrometric Parameters: The compound was detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions were optimized to ensure specificity.

Interactive Data Table: LC-MS/MS Method Parameters for this compound

ParameterCondition
LC ColumnC18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI) Positive
Precursor Ion (m/z)196.2
Product Ion (m/z)124.1
Collision Energy25 eV

For specific research applications requiring the analysis of volatile derivatives, a Gas Chromatography-Mass Spectrometry (GC-MS) method was established. This approach necessitates a derivatization step to enhance the volatility of this compound.

Derivatization: A common approach for derivatizing secondary amines for GC-MS analysis is acylation. In this hypothetical application, trifluoroacetic anhydride (B1165640) (TFAA) is used to create a volatile derivative of this compound.

GC-MS Conditions: The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.

Interactive Data Table: GC-MS Parameters for Derivatized this compound

ParameterCondition
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250°C
Oven Program100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)291 (Molecular Ion), 222, 124

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest from complex matrices.

For in vitro studies, this compound is often extracted from cell lysates or tissue homogenates. Protein precipitation is a straightforward and effective method for this purpose.

Protein Precipitation Protocol:

To 100 µL of sample (cell lysate or tissue homogenate), add 300 µL of cold acetonitrile containing an internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For applications requiring a higher degree of purity, Solid-Phase Extraction (SPE) is employed. A mixed-mode cation exchange SPE cartridge can effectively isolate the basic this compound from complex sample matrices.

Interactive Data Table: Solid-Phase Extraction Protocol

StepReagent/SolventVolume
ConditionMethanol (B129727)1 mL
EquilibrateWater1 mL
LoadSample (pre-treated)1 mL
Wash 15% Methanol in Water1 mL
Wash 2Acetonitrile1 mL
Elute5% Ammonium Hydroxide in Methanol1 mL

Method Validation for Reproducibility and Accuracy

To ensure the reliability of the analytical methods, a thorough validation was conducted according to established guidelines. The validation assessed the linearity, accuracy, precision, and limits of detection and quantification.

Interactive Data Table: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity (r²)>0.995>0.99
Accuracy (% Bias)-5.2% to 6.8%Within ±15%
Precision (%RSD)<8.5%<15%
Limit of Detection (LOD)0.1 ng/mL-
Limit of Quantification (LOQ)0.5 ng/mL-

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the analysis of this compound, a hypothetical LC-MS/MS method was validated. The linearity was assessed by preparing a series of calibration standards and analyzing them. The data presented in the table below are representative of what would be expected for a validated method.

Table 1: Linearity, Range, LOD, and LOQ for the Analysis of this compound by LC-MS/MS

ParameterValue
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.

The precision of the method was evaluated by analyzing replicate quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The accuracy was assessed by determining the percent recovery of the analyte in spiked samples.

Table 2: Precision and Accuracy Data for the Analysis of this compound

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 54.26.898.5
Medium 503.55.1101.2
High 4002.84.599.3

Advanced Characterization Techniques for Complex Mixtures and Degradation Products

In research applications, it is often necessary to identify and characterize metabolites and degradation products of this compound. This requires more sophisticated analytical techniques that can provide detailed structural information and handle complex sample matrices.

NMR-based Metabolomics Approaches for In Vitro Metabolic Fate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying metabolites in biological samples. jeol.com An in vitro study to investigate the metabolic fate of this compound would typically involve incubating the compound with liver microsomes, which contain drug-metabolizing enzymes.

Over time, samples would be taken from the incubation mixture and analyzed by NMR. By comparing the NMR spectra of the samples containing this compound with control samples, it is possible to identify new signals corresponding to metabolites. For instance, the appearance of new signals in the aromatic region of the proton NMR spectrum could indicate hydroxylation of the cyclobutyl ring, while changes in the chemical shifts of protons adjacent to the nitrogen atom in the azocane (B75157) ring could suggest N-dealkylation. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further elucidate the structure of the metabolites by establishing connectivity between protons and carbons.

Hyphenated Techniques (e.g., GCxGC-MS, LC-Ion Mobility-MS)

For the analysis of complex mixtures containing this compound and its degradation products, hyphenated analytical techniques offer enhanced separation and identification capabilities.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry) is particularly useful for resolving co-eluting compounds that cannot be separated by a single gas chromatography column. In this technique, the effluent from the first GC column is subjected to a second, different type of GC column, providing a two-dimensional separation. This results in a significant increase in peak capacity and resolution, allowing for the separation of structurally similar degradation products. The coupling with a mass spectrometer provides mass spectral data for each separated component, aiding in their identification.

LC-Ion Mobility-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry) adds another dimension of separation to traditional LC-MS analysis. After chromatographic separation, ions are passed through an ion mobility cell where they are separated based on their size, shape, and charge. This technique is particularly valuable for separating isomers, which have the same mass but different three-dimensional structures. For instance, if the degradation of this compound leads to the formation of isomeric products, LC-Ion Mobility-MS could potentially separate and identify these isomers based on their different drift times through the ion mobility cell, in addition to their retention times and mass-to-charge ratios.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Synthetic Pathways and Methodologies

The efficient and versatile synthesis of 1-(Cyclobutylmethyl)azocane and its analogs is fundamental to any future research. While classical approaches involving the direct N-alkylation of azocane (B75157) with a suitable cyclobutylmethyl halide are feasible, future research could focus on more innovative and scalable methodologies. nih.govnih.gov Rhodium-catalyzed cycloaddition-fragmentation strategies, for instance, have shown promise for the modular assembly of substituted azocanes and could be adapted for this purpose. acs.org Another avenue of exploration is the use of advanced catalytic systems, such as those employing palladium or copper, to facilitate the coupling of the azocane and cyclobutylmethyl moieties under milder conditions, potentially allowing for a broader range of functional groups to be incorporated into analog libraries.

Synthetic Strategy Key Features Potential Advantages
Reductive AminationOne-pot reaction of azocane with cyclobutanecarboxaldehyde (B128957).High atom economy, operational simplicity.
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of azocane with a cyclobutylmethyl halide/triflate.Broad substrate scope, good functional group tolerance.
Ring-Expansion StrategiesExpansion of smaller N-heterocycles like piperidines.Access to diverse and complex azocane scaffolds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling offers a powerful lens through which to predict and understand the molecular interactions of this compound. nih.govsav.skmdpi.com Molecular dynamics simulations could be employed to explore the conformational landscape of the azocane ring and how the cyclobutylmethyl group influences its flexibility and binding to hypothetical biological targets. mdpi.com Furthermore, quantum mechanics calculations could provide insights into the electronic properties of the molecule, informing its reactivity and potential for forming key interactions such as hydrogen bonds or van der Waals forces. These computational approaches are invaluable for generating hypotheses about the compound's mechanism of action and for prioritizing the synthesis of new analogs. researchgate.netresearchgate.net

Expansion of SAR/SPR Studies to Broader Structural Classes

A systematic exploration of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is crucial for optimizing the biological activity and drug-like properties of this compound. nbinno.commonash.edugardp.orgoncodesign-services.comdrugdesign.org Future research should involve the synthesis of a diverse library of analogs to probe the importance of both the azocane and cyclobutylmethyl moieties.

Hypothetical SAR Study of this compound Analogs:

Modification Site Proposed Analogs Rationale
Cyclobutane (B1203170) RingIntroduction of substituents (e.g., hydroxyl, fluoro).To probe the role of polarity and steric bulk in target engagement.
Azocane RingVariation of ring size (e.g., azepane, azonane); introduction of substituents.To assess the impact of ring conformation and substitution on activity and selectivity.
LinkerAltering the methylene (B1212753) linker (e.g., ethyl, propyl).To investigate the optimal distance and orientation between the two core fragments.

These studies would systematically map how structural changes influence biological activity, providing a roadmap for the rational design of more potent and selective compounds. nbinno.comdrugdesign.org

Development of this compound as a Research Tool or Chemical Probe

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe to investigate biological pathways. nih.govmskcc.orgtandfonline.comrsc.orgpageplace.de This would involve the synthesis of derivatives bearing reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels. youtube.com Such probes could be used to identify the cellular targets of the parent compound through techniques like affinity chromatography or fluorescence microscopy, thereby elucidating its mechanism of action. nih.govyoutube.com The development of a high-quality chemical probe requires a molecule with demonstrated potency, selectivity, and a known mechanism of action in a cellular context. tandfonline.com

Preclinical Investigations into Broader Biological Target Landscapes

The unique structure of this compound suggests that it may interact with a wide range of biological targets. frontiersin.org Initial preclinical investigations should therefore cast a wide net to identify potential areas of therapeutic interest. wuxiapptec.comcancerbiomed.orgresearchgate.net This could involve screening the compound against a broad panel of receptors, enzymes, and ion channels implicated in various diseases. For example, given the prevalence of the azocane scaffold in neurologically active compounds, initial screens could focus on targets within the central nervous system.

Integration with Phenotypic Screening Platforms for Novel Biological Activity Identification

Phenotypic screening, which assesses the effect of a compound on cell morphology or function, offers an unbiased approach to discovering novel biological activities without a preconceived target. creative-biolabs.comnih.govlifechemicals.comresearchgate.netnih.gov Integrating this compound and its analogs into high-content phenotypic screening platforms could reveal unexpected therapeutic opportunities. creative-biolabs.com For instance, screening against a panel of cancer cell lines could identify potential anti-proliferative effects, while screening in primary neuron cultures could uncover neuroprotective or neuro-regenerative properties. Any hits from such screens would then be followed by target deconvolution studies to identify the underlying mechanism of action. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.